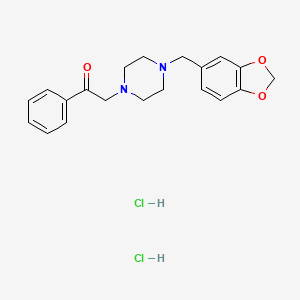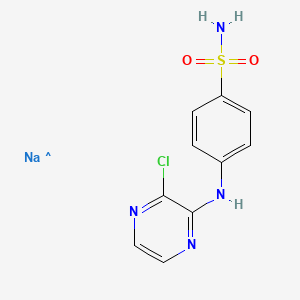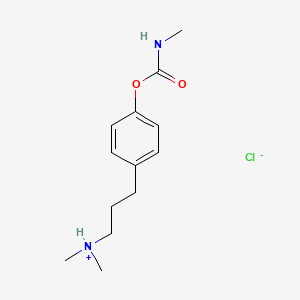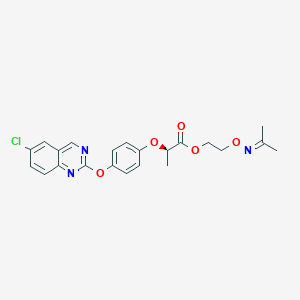
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and a dimethylaminoethyl group in the structure of this compound enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- typically involves multiple steps. One common method starts with the bromination of anthranilic acid to form 3,5-dibromo anthranilic acid. This intermediate is then cyclized with acetic anhydride to produce 6,8-dibromo-2-methyl-benzoxazin-4-one. The final step involves the reaction of this intermediate with dimethylaminoethyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of bromine atoms and the dimethylaminoethyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dibromo-3-phenyl-2-substituted quinazolin-4-(3H)ones .
- 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones .
- 6,8-Dibromo-3-formylchromone .
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Propiedades
Número CAS |
77300-87-9 |
|---|---|
Fórmula molecular |
C14H17Br2N3O |
Peso molecular |
403.11 g/mol |
Nombre IUPAC |
6,8-dibromo-3-[2-(dimethylamino)ethyl]-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C14H17Br2N3O/c1-4-12-17-13-10(7-9(15)8-11(13)16)14(20)19(12)6-5-18(2)3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
OKNWZNVAJBGLQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















